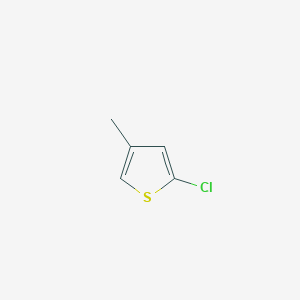

2-Chloro-4-methylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom The presence of a chlorine atom at the 2-position and a methyl group at the 4-position makes this compound a unique derivative of thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylthiophene typically involves the chlorination of 4-methylthiophene. One common method is the reaction of 4-methylthiophene with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride (AlCl3) to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly chlorinating agents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylthiophene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions. Common electrophiles include halogens, nitro groups, and acyl groups.

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Electrophilic Substitution: 2-Bromo-4-methylthiophene, 2-Nitro-4-methylthiophene.

Nucleophilic Substitution: 2-Amino-4-methylthiophene, 2-Mercapto-4-methylthiophene.

Oxidation: 2-Chloro-4-formylthiophene, 2-Chloro-4-carboxythiophene.

Scientific Research Applications

2-Chloro-4-methylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their electronic properties and potential use in organic semiconductors.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antipsychotic agents.

Industry: It is used in the production of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophene largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. In material science, its electronic properties are attributed to the delocalization of electrons within the thiophene ring, making it suitable for use in electronic devices.

Comparison with Similar Compounds

2-Chlorothiophene: Lacks the methyl group at the 4-position, making it less sterically hindered.

4-Methylthiophene: Lacks the chlorine atom at the 2-position, affecting its reactivity towards nucleophiles.

2-Bromo-4-methylthiophene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-4-methylthiophene is unique due to the combined presence of both chlorine and methyl substituents, which influence its chemical reactivity and physical properties. This dual substitution pattern makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

2-Chloro-4-methylthiophene is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chlorine atom at the 2-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and biological activity. The compound is known for undergoing various chemical reactions such as electrophilic and nucleophilic substitutions, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through the disruption of bacterial cell membranes or inhibition of essential enzymes. For example, its derivatives have been explored for their efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific molecular targets, such as enzymes or receptors associated with cancer progression, is under ongoing exploration .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells, leading to growth inhibition.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially causing structural changes that compromise membrane integrity.

- Signal Modulation : By interacting with cellular receptors or signaling molecules, it may alter pathways that regulate cell growth and apoptosis .

Case Studies

A number of case studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : A study investigating the effects on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting potential therapeutic applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chlorothiophene | Lacks methyl group | Lower antimicrobial activity |

| 4-Methylthiophene | Lacks chlorine atom | Reduced reactivity |

| 2-Bromo-4-methylthiophene | Similar structure with bromine | Different reactivity profile |

This comparison highlights how the presence of both chlorine and methyl groups in this compound enhances its reactivity and potential biological applications.

Properties

IUPAC Name |

2-chloro-4-methylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-2-5(6)7-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYLXJZXWFABNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.